molecular formula C11H14S B3314759 2-Methyl-3-[(2-methylthio)phenyl]-1-propene CAS No. 951889-18-2

2-Methyl-3-[(2-methylthio)phenyl]-1-propene

Cat. No. B3314759
CAS RN: 951889-18-2
M. Wt: 178.3 g/mol
InChI Key: LZJADMUYIOCLCX-UHFFFAOYSA-N
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Description

2-Methyl-3-[(2-methylthio)phenyl]-1-propene, also known as S-methyl-L-cysteine sulfoxide (MCSO), is a sulfur-containing compound found in various plants, including Allium species, such as garlic and onions. MCSO has been studied for its potential therapeutic properties, including its antioxidant and anti-inflammatory effects. In

Mechanism of Action

MCSO exerts its antioxidant and anti-inflammatory effects through various mechanisms. It can scavenge free radicals and inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. MCSO can also inhibit the activation of inflammatory pathways, such as NF-κB and MAPK, which play a role in various diseases.
Biochemical and Physiological Effects:
MCSO has been shown to have various biochemical and physiological effects. It can increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative stress. MCSO can also decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which can reduce inflammation.

Advantages and Limitations for Lab Experiments

MCSO has several advantages for lab experiments. It is a natural compound found in various plants, which makes it easy to obtain and study. It also has low toxicity and is generally safe for use in cell and animal models. However, there are some limitations to using MCSO in lab experiments. Its low solubility in water can make it difficult to administer in certain experiments. Additionally, its effects may vary depending on the source and purity of the MCSO used.

Future Directions

There are several future directions for MCSO research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disease. Further studies are needed to determine the optimal dosage and administration of MCSO for these applications. Another area of interest is the development of new synthesis methods for MCSO, which could improve its purity and solubility. Additionally, more studies are needed to understand the mechanisms underlying the antioxidant and anti-inflammatory effects of MCSO, which could lead to the development of new drugs and therapies.

Scientific Research Applications

MCSO has been studied for its potential therapeutic properties, including its antioxidant and anti-inflammatory effects. It has been shown to have protective effects against oxidative stress and inflammation in various cell and animal models. MCSO has also been studied for its potential to prevent or treat various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.

properties

IUPAC Name

1-(2-methylprop-2-enyl)-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14S/c1-9(2)8-10-6-4-5-7-11(10)12-3/h4-7H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJADMUYIOCLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238309
Record name 1-(2-Methyl-2-propen-1-yl)-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951889-18-2
Record name 1-(2-Methyl-2-propen-1-yl)-2-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-2-propen-1-yl)-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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